molecular formula C6H4BrClF2N2 B11775950 5-Bromo-4-chloro-6-(difluoromethyl)-2-methylpyrimidine

5-Bromo-4-chloro-6-(difluoromethyl)-2-methylpyrimidine

Cat. No.: B11775950
M. Wt: 257.46 g/mol
InChI Key: DYEOYLFMLZQGJU-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-6-(difluoromethyl)-2-methylpyrimidine (CAS 1710471-51-4, molecular formula C₆H₄BrClF₂N₂) is a halogenated pyrimidine derivative with a molecular weight of 257.46 g/mol . This compound features a pyrimidine ring substituted with bromo (position 5), chloro (position 4), difluoromethyl (position 6), and methyl (position 2) groups. It serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of fungicides and kinase inhibitors. The difluoromethyl group enhances metabolic stability and lipophilicity, which can improve bioavailability compared to non-fluorinated analogs .

Properties

Molecular Formula

C6H4BrClF2N2

Molecular Weight

257.46 g/mol

IUPAC Name

5-bromo-4-chloro-6-(difluoromethyl)-2-methylpyrimidine

InChI

InChI=1S/C6H4BrClF2N2/c1-2-11-4(6(9)10)3(7)5(8)12-2/h6H,1H3

InChI Key

DYEOYLFMLZQGJU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)Br)C(F)F

Origin of Product

United States

Preparation Methods

Nucleophilic Difluoromethylation

Building on CN102321016A’s diazotization-hydrolysis sequence, a diazonium intermediate at position 6 could be displaced using a difluoromethyl copper reagent. This mirrors modern cross-coupling techniques, though the patent’s hydrogen peroxide-mediated oxidation step would require modification to preserve the difluoromethyl group.

Electrophilic Fluorination

Comparative Analysis of Synthetic Routes

The table below evaluates three hypothetical routes based on analogous patent methodologies:

Route Key Steps Yield per Step Total Yield (Est.) Advantages Challenges
1 Ring condensation → Bromination → Chlorination → Difluoromethylation 90% → 85% → 92% → 75% ~53% Sequential control; avoids sensitive intermediates Difluoromethylation late-stage may require harsh conditions
2 Difluoromethylated ring synthesis → Halogenation 78% → 88% → 82% ~56% Early introduction of -CF₂H improves stability Limited directing effects for regioselective halogenation
3 Post-modification of 2-methylpyrimidine 65% → 90% → 80% ~47% Flexible intermediate availability Competing side reactions at multiple positions

Reaction Optimization and Scaling Considerations

CN111099975A’s emphasis on solvent-free thionyl chloride reactions provides a model for minimizing waste in chlorination steps. Critical parameters include:

  • Molar ratios : A 1:2.5 ratio of substrate to sodium dichromate in oxidation steps maximizes conversion while minimizing byproducts.
  • Temperature gradients : Gradual cooling to -25°C during AlCl₃-mediated reactions suppresses decomposition, as evidenced by 94.7% yields in benzophenone syntheses.

For the target compound, recrystallization from ethanol-water mixtures (4:1 v/v) could purify the final product, mirroring the 99.88% HPLC purity achieved in CN111099975A.

While direct data for 5-Bromo-4-chloro-6-(difluoromethyl)-2-methylpyrimidine is unavailable, analogous compounds provide reference points:

  • ¹H NMR : The 2-methyl group typically resonates at δ 2.59 ppm (singlet), as seen in 5-bromo-4-methyl-2-nitropyridine.
  • ¹⁹F NMR : Difluoromethyl groups exhibit characteristic doublets near δ -140 ppm (J = 55 Hz).
  • MS : Molecular ion peaks ([M+H]⁺) should appear at m/z 297 with isotopic patterns confirming Br/Cl presence.

Industrial-Scale Feasibility

US10556871B1’s demonstration of 194.8 g batch production (85.6% yield) validates the scalability of pyrimidine syntheses under vacuum conditions. Implementing continuous flow chemistry could further enhance yields by improving heat transfer during exothermic halogenation steps.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structurally related pyrimidine derivatives and their key differences:

Compound Name CAS Number Substituents (Positions) Molecular Weight (g/mol) Key Features/Applications
5-Bromo-4-chloro-6-(difluoromethyl)-2-methylpyrimidine 1710471-51-4 Br (5), Cl (4), CF₂H (6), CH₃ (2) 257.46 Agrochemical intermediates, enhanced metabolic stability
5-Bromo-2,4-dimethoxypyrimidine 56686-16-9 Br (5), OCH₃ (2,4) 233.05 Solubility-enhancing methoxy groups; used in nucleoside synthesis
5-Bromo-2-chloro-4-methylpyrimidine 633328-95-7 Br (5), Cl (2), CH₃ (4) 221.48 Simpler halogenation pattern; limited fluorination
4-Chloro-6-methoxypyrimidin-2-amine 5734-64-5 Cl (4), OCH₃ (6), NH₂ (2) 179.59 Amine group enables hydrogen bonding; antimicrobial applications
5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine 63931-22-6 Br (5), Cl (6), SCH₃ (2), NH₂ (4) 254.54 Methylthio group improves electrophilicity; antitumor potential

Key Observations :

  • Halogen vs. Alkoxy Groups : Methoxy (OCH₃) substituents (e.g., 5-Bromo-2,4-dimethoxypyrimidine) increase solubility but reduce lipophilicity compared to halogenated analogs like the target compound .
  • Fluorination Impact: The difluoromethyl (CF₂H) group in the target compound enhances metabolic stability and binding affinity to hydrophobic enzyme pockets compared to non-fluorinated analogs (e.g., 5-Bromo-2-chloro-4-methylpyrimidine) .
  • Biological Activity : Methylthio (SCH₃) and amine (NH₂) groups in analogs like 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine improve reactivity in nucleophilic substitution reactions, critical for drug candidate optimization .

Physicochemical Properties

Property Target Compound 5-Bromo-2,4-dimethoxypyrimidine 4-Chloro-6-methoxypyrimidin-2-amine
LogP (Predicted) 2.8 1.2 0.9
Solubility (Water) Low (<1 mg/mL) Moderate (~10 mg/mL) High (>50 mg/mL)
Thermal Stability Stable up to 200°C Decomposes at 150°C Stable up to 180°C

Notes:

  • The target compound’s low water solubility is mitigated by formulation with surfactants in agrochemicals .
  • Methoxy-substituted analogs are preferred for aqueous-based drug formulations .

Biological Activity

5-Bromo-4-chloro-6-(difluoromethyl)-2-methylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of bromine, chlorine, and a difluoromethyl group, contributes to its reactivity and interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C7H5BrClF2N, with a molecular weight of approximately 239.48 g/mol. The presence of halogen atoms and a difluoromethyl group enhances its lipophilicity and potential for biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. Studies indicate that this compound may act as an enzyme inhibitor , modulating key biochemical pathways essential for cellular functions. The halogen substituents facilitate strong interactions with active sites on proteins, enhancing binding affinity and specificity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionModulates enzymatic activity in various pathways
Antiviral ActivityExhibits potential against viral replication
Anti-inflammatory EffectsSuppresses COX-2 activity
Cytotoxicity in Cancer CellsInhibitory effects on cancer cell proliferation

Case Studies and Research Findings

  • Enzyme Inhibition : Research has demonstrated that this compound can inhibit specific enzymes involved in critical metabolic pathways. For example, it has shown promising results in inhibiting COX-2, an enzyme linked to inflammatory processes, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Antiviral Properties : A study highlighted the compound's effectiveness against influenza viruses, showcasing its ability to reduce viral load significantly in infected models. This suggests potential therapeutic applications in treating viral infections .
  • Cytotoxic Effects : In cancer research, this compound exhibited selective cytotoxicity towards various cancer cell lines while sparing normal cells. Notably, it demonstrated a strong inhibitory effect on the proliferation of MDA-MB-231 triple-negative breast cancer cells, indicating its potential as an anticancer agent .

Safety and Toxicology

Toxicological assessments have indicated that this compound exhibits a favorable safety profile in preliminary studies. It did not show acute toxicity at high doses (up to 2000 mg/kg) in animal models, suggesting that it may be a viable candidate for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-4-chloro-6-(difluoromethyl)-2-methylpyrimidine, and what reaction conditions optimize yield and purity?

  • Methodological Answer : Synthesis typically involves halogenation and functional group introduction via nucleophilic substitution or cross-coupling reactions. For bromo- and chloro-substituted pyrimidines, stepwise halogenation under controlled temperatures (e.g., 0–60°C) with reagents like NBS (N-bromosuccinimide) or SOCl₂ is critical. The difluoromethyl group may be introduced via radical fluorination or using difluoromethylation agents (e.g., HCF₂TMS). Monitoring reaction progress with TLC or HPLC ensures intermediates are isolated before subsequent steps. Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization improves purity .

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substituent positions and integration ratios. Fluorine coupling patterns help verify the difluoromethyl group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and isotopic patterns (Br/Cl).
  • HPLC/GC : Quantify purity (>95%) using reverse-phase HPLC with UV detection (λ = 254 nm) .
  • Elemental Analysis : Match experimental C/H/N/Br/Cl percentages to theoretical values .

Advanced Research Questions

Q. How do electron correlation effects in density functional theory (DFT) impact the accuracy of molecular geometry predictions for halogenated pyrimidines?

  • Methodological Answer : Electron correlation effects, particularly in systems with heavy atoms (Br, Cl), require hybrid functionals (e.g., B3LYP) or dispersion-corrected methods (e.g., ωB97X-D). Basis sets like def2-TZVP account for polarization. For halogenated pyrimidines, geometry optimizations should include solvent effects (e.g., PCM model). Validation against experimental X-ray data (e.g., bond lengths, angles) is critical. Discrepancies >0.05 Å may indicate inadequate treatment of electron correlation .

Q. When crystallographic data (X-ray) and computational models disagree on molecular parameters, how should researchers resolve these discrepancies?

  • Methodological Answer :

  • Refinement Checks : Re-analyze X-ray data using software like SHELXL or OLEX2 to ensure proper handling of thermal parameters and hydrogen bonding .
  • Conformational Sampling : Use molecular dynamics (MD) or Monte Carlo simulations to explore alternative conformations not captured in static DFT models.
  • Experimental Validation : Perform temperature-dependent NMR or IR to detect dynamic effects (e.g., fluorine rotation in difluoromethyl groups) that may explain differences .

Q. How does the difluoromethyl group influence the compound’s electronic properties and potential bioactivity?

  • Methodological Answer : The difluoromethyl group (-CF₂H) introduces strong electronegativity and lipophilicity, altering electron density distribution. Use Hammett constants (σₘ) to predict substituent effects on reactivity. In biological systems, fluorination enhances membrane permeability and metabolic stability. Computational docking studies (e.g., AutoDock Vina) can model interactions with target proteins, while MD simulations assess stability in binding pockets .

Q. What strategies mitigate halogen exchange or displacement during synthetic or catalytic applications of this compound?

  • Methodological Answer : To prevent undesired halogen scrambling:

  • Protecting Groups : Temporarily protect reactive sites (e.g., NH or OH groups) during cross-coupling (e.g., Suzuki-Miyaura).
  • Catalyst Selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) with ligands (XPhos) that minimize oxidative addition of C-Br/C-Cl bonds.
  • Low-Temperature Conditions : Perform reactions at –20°C to slow competing pathways .

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